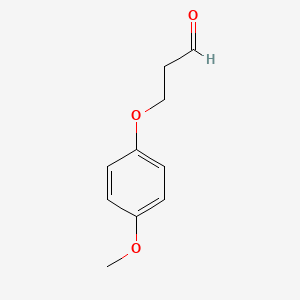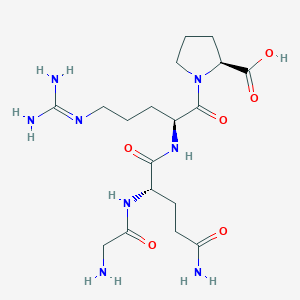![molecular formula C24H20N4O2 B14236906 1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea CAS No. 614732-77-3](/img/structure/B14236906.png)
1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a phenyl group attached to a naphthalene ring, which is further linked to a urea moiety. Its molecular formula is C24H20N4O2, and it has a molecular weight of 396.44 g/mol .
Méthodes De Préparation
The synthesis of 1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the phenyl or naphthalene rings are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with specific biological activities.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea can be compared with other similar compounds, such as:
1-Phenyl-3-[3-(phenylcarbamoylamino)naphthalen-2-yl]urea: This compound has a similar structure but with different substitution patterns on the naphthalene ring.
1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea: This compound features a pyridine ring instead of a naphthalene ring, leading to different chemical and biological properties
Propriétés
Numéro CAS |
614732-77-3 |
|---|---|
Formule moléculaire |
C24H20N4O2 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
1-phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea |
InChI |
InChI=1S/C24H20N4O2/c29-23(25-18-11-3-1-4-12-18)27-20-15-7-9-17-10-8-16-21(22(17)20)28-24(30)26-19-13-5-2-6-14-19/h1-16H,(H2,25,27,29)(H2,26,28,30) |
Clé InChI |
CAMHYCVLJXIAHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC3=C2C(=CC=C3)NC(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


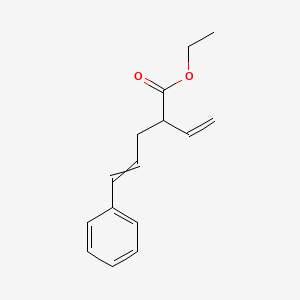
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro-](/img/structure/B14236831.png)
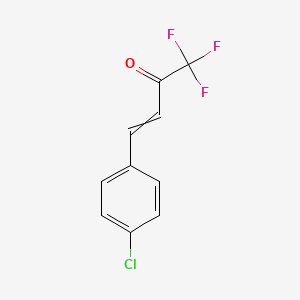
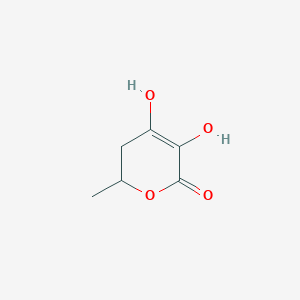
![N,N-Bis(3,4-dimethylphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14236846.png)

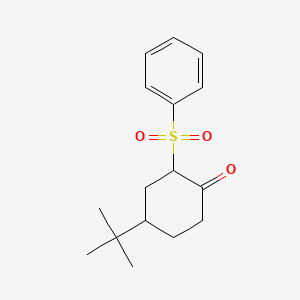
![1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione](/img/structure/B14236856.png)
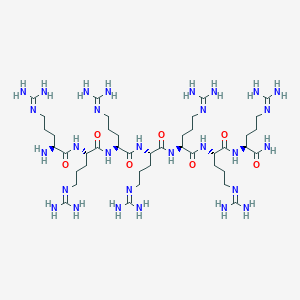
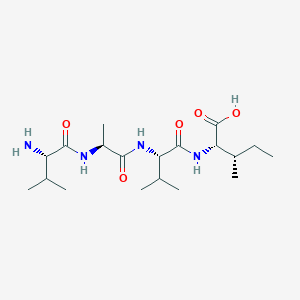
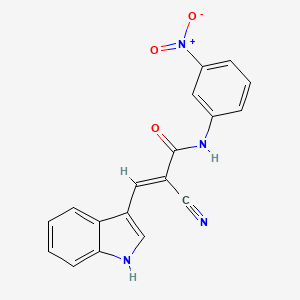
![N-[4-(2,4-Dichlorophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14236880.png)
